Home > Products > Building Blocks P1713 > Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate
Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate - 493004-53-8

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Catalog Number: EVT-1632269
CAS Number: 493004-53-8
Molecular Formula: C12H12F2O3
Molecular Weight: 242.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The 2,6-difluorophenyl moiety is commonly incorporated into drug molecules to modify their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and ability to cross the blood-brain barrier [, ]. These properties are crucial for enhancing drug efficacy and therapeutic outcomes.

Chemical Reactions Analysis
  • Cyclization reactions: These compounds serve as excellent building blocks for forming various heterocyclic systems, including pyridines, pyrimidines, and their derivatives [, ]. These heterocycles are prevalent in biologically active molecules, highlighting the importance of β-keto esters in medicinal chemistry.
Applications
  • Medicinal Chemistry: The 2,6-difluorophenyl group is a common pharmacophore in various drugs [, ]. This suggests the potential of Ethyl 4-(2,6-Difluorophenyl)-4-oxobutyrate as a building block for synthesizing new drug candidates, particularly those targeting enzymes or receptors with hydrophobic pockets complementary to the difluorophenyl moiety.

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

Compound Description: This compound, with the molecular formula C20H18F2N2O3, is a difluorophenyl-substituted molecule. Its crystal structure was determined via X-ray diffraction analysis at 205 K. []

4-[(2,6-Difluorophenyl)ethynyl]biphenyls

Compound Description: This class of compounds features a phenyl tolane core with alkyl or alkyl-deuterated terminals. These compounds exhibit enantiotropic nematic liquid crystal behavior over a broad temperature range. []

N-ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

Compound Description: ABBV-744 is a selective BET bromodomain inhibitor with a preference for the second bromodomain (BD2). []

Compound Description: SB706504 acts as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Studies have shown its potential in suppressing inflammatory gene expression in chronic obstructive pulmonary disease (COPD) macrophages, particularly when combined with dexamethasone. []

Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates

Compound Description: These compounds are built around a 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold, a core structure with biological relevance. A synthetic route involving Biginelli condensation, oxidative dehydrogenation, O-sulfonylation, and Suzuki-Miyaura C–C cross-coupling is employed in their production. []

(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative undergoes stereospecific [2+2] photodimerization in the solid state under UV irradiation, yielding the syn-head-to-head photodimer (β-truxinic). []

3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydrox-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (DFPDAEHPQD)

Compound Description: DFPDAEHPQD exhibits promising antitumor activity against human cancer cell lines HepG-2 and HCT-116. []

(±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: These compounds belong to the 1,4-dihydropyridine class, some members of which exhibit calcium modulatory properties. []

Ethyl 4-(2,6-Dimethyl-1-Carbethoxycyclohex-2-enyl)-butyrate

Compound Description: This compound serves as a key intermediate in the synthesis of (±)-α-vetispirene. The synthesis involves a stereoselective alkylation followed by a Dieckmann condensation. []

4-(2,6-Difluorophenyl)-1,2,3,5-dithiadiazolyl

Compound Description: This compound is notable for its polymorphism, existing in three distinct crystal forms. The different packing arrangements observed in the polymorphs highlight the influence of intermolecular interactions on the solid-state structure of such molecules. []

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This fluorinated chalcone exhibits promising nonlinear optical properties, making it a candidate for materials science applications. []

Rufinamide (RUF)

Compound Description: RUF is a triazole derivative used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome. []

Phosphoric Acid Mono-(1-[4-[(s)-5-(acetylamino-methyl)-2-oxo-oxazolidin-3-yl]-2,6-difluorophenyl]-4-methoxymethyl-piperidin-4-yl) Ester

Compound Description: This compound, containing a 2,6-difluorophenyl group, is a pharmacologically active phosphoric acid ester. []

Ethyl 4-{2,6-dichloro-4-[3-(2,6-difluorobenzoyl)ureido]phenoxy}butanoate

Compound Description: Classified as a fourth-generation insecticide, this compound exhibits high selectivity and low acute toxicity in mammals. []

Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Compound Description: This compound, with the molecular formula C18H15Cl2NO5, has been structurally characterized using X-ray diffraction at 293 K. []

3-(2-chloropyridin-3-yl)-2-(4-(2,6-difluorophenyl)thiazol-2-yl)-3-hydroxyacrylonitrile Derivatives

Compound Description: These compounds, containing a 2,6-difluorophenyl group, display notable insecticidal and fungicidal properties. []

3-allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (5f)

Compound Description: Synthesized via a Hantzsch reaction, 5f exhibited promising antimicrobial activity. []

Methyl 2-amino-4-(2,6-difluorophenyl)-4H-naphtho[1,2-b]chromene-3-carboxylate

Compound Description: Synthesized using microwave irradiation, this compound features a 2,6-difluorophenyl group and its crystal structure is stabilized by intermolecular interactions. []

(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone

Compound Description: This compound, characterized by X-ray crystallography, features a 2,6-difluorophenyl group and its crystal packing is influenced by C–H⋯O hydrogen bonds. []

Enantiomerically Pure 2,4-disubstituted 2-(2,6-difluorophenyl)-4-(4'-trifluoromethyl-biphenyl-4-yl)-4,5-dihydrooxazole

Compound Description: This class of enantiomerically pure compounds, containing a 2,6-difluorophenyl group, exhibits insecticidal activity. []

rac-2-Cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methylpyrimidin-4(3H)-one (MC-1047)

Compound Description: MC-1047, a potent anti-HIV-1 reverse transcriptase agent, was synthesized and its enantiomers were resolved to study their individual biological activities. []

Ethyl 3-oxo-2-(2-phenylhydrazineylidene) butanoate Derivatives

Compound Description: This group of compounds, synthesized from substituted amines and ethyl acetoacetate, were found to possess anti-inflammatory properties. []

Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Compound Description: This compound features a piperidine ring and a piperazine ring in its structure and is characterized by weak intramolecular C—H⋯N and C—H⋯O interactions. []

N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)

Compound Description: PIM447 is a potent and selective inhibitor of pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinases, currently under clinical trials for hematological malignancies. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, characterized by X-ray crystallography, features a 2,4-difluorophenyl group and the crystal packing is stabilized by N—H⋯O hydrogen bonds. []

Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Compound Description: This compound is characterized by a tetrahydropyridine ring and its crystal structure is stabilized by various intermolecular interactions. []

Ethyl 4-anilino-2,6-bis(4-chlorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Compound Description: Synthesized via a multicomponent reaction, this compound features a tetrahydropyridine core and its crystal structure is stabilized by hydrogen bonding. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, characterized by X-ray crystallography, features a 2,4-difluorophenyl group and its crystal packing involves N—H⋯S and C—H⋯O hydrogen bonds. []

Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: These compounds are synthesized via a green Biginelli reaction, highlighting the potential for environmentally friendly synthetic approaches. []

Bis(4-(1H-pyrazol-5-yl)pyridine-κ2N:N′)-bis(2-(2-((2,6-difluorophenyl)amino)phenyl)acetate-κO)cadmium(II)

Compound Description: This complex cadmium compound, containing a 2,6-difluorophenyl group, has been structurally characterized by X-ray diffraction. []

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105)

Compound Description: NZ-105, a potent calcium antagonist, was synthesized and its structure confirmed by X-ray crystallography. []

N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide

Compound Description: A method for preparing this compound, featuring a 2,6-difluorophenyl group, is disclosed. [, , ]

Ethyl 4-carbethoxy-5,6-dihydro-1,1-dioxo-2H-1,2,6-thiadiazin-5-ylethanoate

Compound Description: This compound undergoes ring transformation reactions with alkylamines to yield N-alkyl-5-carbethoxy-2-pyridones. []

Compound Description: These polysubstituted pyridines exhibit diverse supramolecular aggregation patterns in their crystal structures due to intermolecular C—H⋯O, C—H⋯π, and C—H⋯F interactions. []

1-Ethyl-4-hydroxy-2,6-dimethylpyridinium Bromide Dihydrate

Compound Description: This pyridinium salt, characterized by X-ray crystallography, highlights the role of hydrogen bonding in its crystal structure. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Dihydrochloride (NIP-101)

Compound Description: NIP-101, a potent calcium antagonist, exists as six optical isomers, highlighting the significance of stereochemistry in drug design and biological activity. []

Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate

Compound Description: This compound, featuring a piperidine ring, was analyzed by X-ray crystallography, revealing two crystallographically independent molecules in the asymmetric unit. []

4-Ethyl-4-methylpiperidine-2,6-dione

Compound Description: This compound, characterized by X-ray crystallography, features a glutarimide ring and its crystal packing is stabilized by N—H⋯O hydrogen bonds. []

2,2-Dimethyltrimethylene 3-alkoxycarbonyl-4-aryl-1,4-dihydro-2,6-dimethyl-5-pyridinephosphonates

Compound Description: This class of compounds was investigated for calcium-antagonistic and antihypertensive activities, leading to the identification of NZ-105 as a promising drug candidate. []

(E)-1,2-bis(4-bromo-2,6-difluorophenyl)diazene

Compound Description: This compound, featuring two 2,6-difluorophenyl groups, was characterized by X-ray crystallography, revealing the influence of weak C—H⋯F contacts on its crystal packing. []

2-[1-(2,6-Di-t-butyl-4H-pyran-4-ylidene)-ethyl]-4-[1-(2,6-di-t-butyl-4H-pyran-4-ylidene)-methyl]cyclobutenediylium-1,3-diolate

Compound Description: This asymmetric pyrylium-squarylium dye was structurally characterized by X-ray crystallography and 1H-NMR spectroscopy. []

Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

Compound Description: This compound, characterized by X-ray crystallography, features a thiomorpholine ring and a tetrahydropyridine ring. []

2-Alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F(2)-NH-DABOs)

Compound Description: This class of compounds, designed based on the structure of known HIV-1 non-nucleoside reverse transcriptase inhibitors, exhibited potent anti-HIV activity. []

2-Alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (S-DABOs)

Compound Description: These compounds, designed based on structure-based drug design principles, show potent inhibitory activity against HIV-1 reverse transcriptase. []

Ethyl 5-(1-Methyl-1H-Tetrazol-5-ylthio)-4-oxo-2,6-substituted Diphenylpiperidine-3-carboxylate Derivatives

Compound Description: This series of heterocyclic compounds, incorporating N-methyl thiotetrazole and piperidine moieties, exhibits promising antimicrobial activity. []

Properties

CAS Number

493004-53-8

Product Name

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

IUPAC Name

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

InChI

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3

InChI Key

AINAHYKZRYTOQG-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.